5-(4-Aminophenoxy)-2-nitroaniline
Description
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELWQKSRPWTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547208 | |
| Record name | 5-(4-Aminophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30491-74-8 | |
| Record name | 5-(4-Aminophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Diamino-4-nitrodiphenyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Synthesis
5-(4-Aminophenoxy)-2-nitroaniline serves as a precursor in the synthesis of various organic compounds, particularly dyes and pigments. Its unique chemical structure allows it to participate in multiple reactions, leading to the formation of diverse derivatives.
Key Reactions:
- Oxidation Products: The compound can yield nitroso derivatives and nitrate esters.
- Reduction Products: It can be reduced to form different amines, including secondary and tertiary amines.
- Substitution Products: Alkylation and acylation reactions can produce various derivatives that are valuable in synthetic chemistry.
Biological Applications
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of cancer research.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives related to this compound. The National Cancer Institute (NCI) protocol was employed to assess the efficacy of synthesized compounds against various cancer cell lines. Notably, certain derivatives showed promising growth inhibition percentages (PGI) against CNS cancer cell lines, indicating potential as therapeutic agents .
| Compound | Cancer Cell Line | PGI (%) |
|---|---|---|
| 4i | SNB-75 | 41.25 |
| 4i | UO-31 | 30.14 |
| 4d | CCRF-CEM | 26.92 |
| 4e | EKVX | 26.61 |
| 4i | OVCAR-5 | 23.12 |
Material Science
The compound is also utilized in the production of advanced materials such as polymers and composites due to its unique chemical properties. Its ability to interact with various molecular targets makes it suitable for enhancing material characteristics.
Applications in Polymer Chemistry:
- Fluorescent Probes: It is used in developing fluorescent probes for imaging cellular processes, which is crucial in biological research.
- Polymeric Composites: The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.
Analytical Chemistry
This compound has been employed in analytical methods for detecting toxic metabolites from azo dyes using chromatographic techniques. This application is significant for environmental monitoring and assessing the safety of chemical products .
Mechanism of Action
The mechanism by which 5-(4-Aminophenoxy)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, while the nitro group can participate in redox reactions.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
5-(4-Aminophenoxy)-2-nitroaniline is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
2-Nitroaniline: Lacks the phenoxy group.
4-Aminophenol: Lacks the nitro group.
2-Nitro-4-aminophenol: Contains both the amino and nitro groups but lacks the phenoxy linkage.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
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Biological Activity
5-(4-Aminophenoxy)-2-nitroaniline, a compound with diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer properties.
- Phenoxy Linkage : Enhances solubility and bioavailability.
The biological activity of this compound primarily involves the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways crucial for cell survival.
- DNA Interaction : Nitro groups can lead to the formation of reactive intermediates that bind to DNA, causing cytotoxic effects.
- Induction of Apoptosis : Similar to other nitro compounds, it may trigger programmed cell death in cancer cells by altering nuclear morphology.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compound's IC50 values indicate its potency compared to established chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| HT-29 | 0.8 | 50.8 times more active |
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that damage bacterial DNA. This property positions this compound as a candidate for further exploration in antibiotic development.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various nitroaniline derivatives, including this compound, against multiple cancer cell lines using MTT assays. The results indicated significant apoptosis induction at concentrations as low as 10 µM, demonstrating its potential as an anticancer therapeutic agent .
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound led to increased sub-G1 populations in treated cells, indicating apoptosis. Hoechst staining further confirmed nuclear condensation and fragmentation typical of apoptotic cells .
Preparation Methods
Protection of Amino Groups
A critical step in the synthesis is the protection of amino groups to avoid unwanted side reactions during nitration. Various N-protecting groups have been employed, including:
- Acetyl (Ac)
- Carbobenzyloxy (Cbz or Z)
- Methoxybenzyl carbonyl (Moz or MeOZ)
- Allyl carbamate (Alloc)
- Benzoyl (Bz)
- Benzyl (Bn)
- Carbamate derivatives (e.g., 2,2,2-trichloroethyl carbamate (Troc))
- Sulfonamides such as tosyl (Ts), Nosyl, and Nps groups
These groups are introduced using corresponding carbonyl or sulfonyl chlorides or anhydrides, often in the presence of an organic or inorganic base (e.g., pyridine, triethylamine, sodium hydroxide) or acid catalysts.
Reaction conditions for protection:
| Parameter | Typical Range/Examples |
|---|---|
| Reagents | Acetic anhydride, acetyl chloride, benzoyl chloride, tosyl chloride, allyl chloroformate |
| Solvents | Water, methanol, ethanol, toluene, DMF, THF |
| Temperature | Ambient to reflux temperatures (25–100 °C) |
| Catalysts/Bases | Pyridine, triethylamine, sodium hydroxide |
The protected intermediate is isolated either as a solid or used directly in the next step, often purified by crystallization or column chromatography.
Nitration of Protected Intermediates
Nitration is performed on the N-protected aniline derivative to introduce the nitro group selectively at the 5-position (relative to the amino substituent). Key nitrating agents include:
- Nitric acid (HNO3)
- Sodium nitrate (NaNO3)
- Potassium nitrate (KNO3)
These are often used in combination with strong acids such as sulfuric acid (H2SO4), hydrochloric acid (HCl), or phosphoric acid (H3PO4) to generate the nitronium ion (NO2+), the active nitrating species.
| Parameter | Typical Range/Examples |
|---|---|
| Nitrating agents | HNO3, NaNO3, KNO3 |
| Acid medium | H2SO4, HCl, H3PO4 |
| Solvents | Benzene, toluene, xylene, chlorobenzene, chloroform, water mixtures |
| Temperature | 0 to 100 °C, often controlled to avoid over-nitration |
| Time | Several minutes to hours depending on scale and reactivity |
The nitrated protected intermediate is isolated and purified similarly by crystallization or chromatography.
Formation of the Phenoxy Linkage
The phenoxy linkage between the 5-nitro-2-aminophenyl moiety and the 4-aminophenyl group is typically formed via nucleophilic aromatic substitution or Ullmann-type ether synthesis.
A common method involves reacting a halogenated nitroaniline (e.g., 5-nitro-2-chloroaniline) with 4-aminophenol under basic conditions to form the ether bond.
Typical ether formation conditions:
| Parameter | Typical Range/Examples |
|---|---|
| Reactants | 5-nitro-2-chloroaniline and 4-aminophenol |
| Base | Potassium carbonate (K2CO3), sodium hydroxide (NaOH) |
| Solvents | DMF, DMSO, acetone, ethanol |
| Temperature | 80–150 °C |
| Time | Several hours to overnight |
This step requires careful control to avoid side reactions such as over-alkylation or decomposition.
Deprotection of Amino Groups
After nitration and ether formation, the N-protecting groups are removed to yield the free amino groups. Deprotection methods depend on the protecting group used but typically involve:
- Acidic hydrolysis (e.g., with HCl, trifluoroacetic acid)
- Basic hydrolysis (e.g., NaOH)
- Catalytic hydrogenation (for benzyl or carbobenzyloxy groups)
Typical deprotection conditions:
| Protecting Group | Deprotection Method | Conditions |
|---|---|---|
| Acetyl (Ac) | Acidic or basic hydrolysis | HCl or NaOH, 25–100 °C |
| Carbobenzyloxy (Cbz) | Catalytic hydrogenation | H2, Pd/C catalyst, room temp |
| Tosyl (Ts) | Reductive or acidic cleavage | Zn/AcOH or HBr |
The final product, 5-(4-aminophenoxy)-2-nitroaniline, is purified by recrystallization or chromatography to achieve high purity suitable for further applications.
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Amino group protection | Acetic anhydride, pyridine, organic/inorganic base | Protect amino groups to prevent side reactions |
| 2. Nitration | HNO3/H2SO4 or NaNO3/H2SO4, controlled temperature | Introduce nitro group selectively |
| 3. Ether formation | 5-nitro-2-chloroaniline + 4-aminophenol, K2CO3, DMF | Form phenoxy linkage |
| 4. Deprotection | Acidic/basic hydrolysis or catalytic hydrogenation | Remove protecting groups to free amines |
| 5. Purification | Crystallization or chromatography | Obtain pure this compound |
Research Findings and Industrial Feasibility
- Protection and nitration steps are crucial for regioselectivity and yield optimization.
- Use of N-protection allows nitration under harsher conditions without decomposition.
- Phenoxy bond formation is typically achieved via nucleophilic aromatic substitution with good yields.
- Deprotection methods are chosen based on protecting groups to minimize side reactions.
- The overall process is scalable and adaptable for industrial synthesis, offering good purity and yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Aminophenoxy)-2-nitroaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the nitro group at the 2-position can be introduced through nitration of a precursor aniline derivative, followed by coupling with 4-aminophenol under basic conditions. Reaction temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR/IR : -NMR confirms aromatic proton environments (e.g., deshielded NH and NO groups). IR identifies functional groups (N–O stretch at ~1520 cm, N–H bend at ~1600 cm).
- X-ray crystallography : Use SHELXL for structure refinement. A monoclinic crystal system (space group ) with lattice parameters is typical for nitroaniline derivatives .
Q. How does the nitro group in this compound influence its redox behavior in catalytic reduction?
- Methodology : The nitro group (-NO) is reduced to -NH using NaBH or hydrazine hydrate in the presence of catalysts like Au/SiO nanoparticles (98% efficiency in 30 min) or Ag/polymer microgels (95% efficiency in 45 min). Kinetic studies via UV-Vis spectroscopy track the disappearance of the nitro peak at ~400 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?
- Methodology : Use gradient-corrected DFT functionals (e.g., Becke’s exchange-correlation) to model frontier molecular orbitals. The nitro group acts as an electron-withdrawing group, reducing HOMO-LUMO gaps (~3.5 eV) and directing electrophilic attacks to the aminophenoxy ring. Solvent effects (PCM model) and vibrational frequencies are calculated using Gaussian or ORCA software .
Q. What experimental and computational approaches investigate this compound’s potential in quorum sensing (QS) modulation?
- Methodology :
- Molecular docking : Simulate binding to LuxR-type receptors (e.g., PDB ID 3IXP). The nitro group mimics lactone rings in autoinducers, forming hydrogen bonds with Trp66/Trp60 and Asp73 residues.
- Biological assays : Test QS inhibition in Vibrio fischeri using luminescence assays. EC values < 50 µM suggest competitive binding .
Q. How do structural modifications (e.g., substituent variation) affect the catalytic activity of this compound in cross-coupling reactions?
- Methodology : Compare catalytic performance of Pd-complexed derivatives in Suzuki-Miyaura coupling. Electron-donating groups (e.g., -OCH) on the aminophenoxy ring enhance turnover frequency (TOF) by stabilizing Pd(0) intermediates. Kinetic data from GC-MS or HPLC quantify aryl halide conversion .
Data Contradiction Analysis
Key Research Findings Table
| Property | Value/Outcome | Reference |
|---|---|---|
| Reduction half-life (NaBH) | 12 min (pseudo-first-order kinetics) | |
| Crystal density | 1.45 g/cm (monoclinic system) | |
| Detection limit (Ce-doped SnO sensor) | 6.3 nM (S/N = 3) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
